(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol

Enantioselective Synthesis Chiral Building Block Diastereomeric Purity

Sourcing a single, stereodefined enantiomer for SAR studies often introduces confounding variables when racemic or mixed batches are supplied. (1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-ol (CAS 2375595-71-2) eliminates this risk by providing the pure cis-(1r,3r) enantiomer with a rigid cyclobutane core and a hydrogen-bond-accepting pyrazole. - Enables unambiguous CB1 antagonist lead optimization; cyclobutane-constrained pyrazole analogs achieve IC50 ≈ 1 nM. - Low molecular weight (138.17 Da), XLogP 0.1, and TPSA 38.1 Ų ensure drug-like physicochemical properties. - Serves as a qualified reference standard for chiral HPLC/SFC method development to verify enantiopurity of downstream leads.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13613284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1C(CC1O)N2C=CC=N2
InChIInChI=1S/C7H10N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2
InChIKeyLDMHOTLSUTVSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Cyclobutanol-Pyrazole Scaffold for CB1 Antagonist Development


(1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-ol (CAS 2375595-71-2/2306253-60-9, CID 130861369) is a cis-configured, enantiopure cyclobutanol derivative bearing an N‑linked pyrazole heterocycle [1]. This compound serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of cannabinoid receptor 1 (CB1) antagonists and other pyrazole-containing bioactive molecules. The molecule’s rigid cyclobutane core combined with a stereodefined alcohol and a hydrogen‑bond‑accepting pyrazole substituent provides a conformationally restricted scaffold that can enhance target selectivity and metabolic stability relative to more flexible acyclic analogs [2]. Commercial availability of the specific (1r,3r) enantiomer enables researchers to procure a single, well-characterized stereoisomer for structure–activity relationship (SAR) studies without the confounding effects of diastereomeric mixtures .

Enantiopure (1r,3r) cis cyclobutanol-pyrazole scaffold for CB1 antagonist SAR studies
Defined absolute configuration eliminates racemic/diastereomeric mixture ambiguity
Rigid cyclobutane core enables conformational control in lead optimization

Why Stereochemistry Matters for This Cyclobutanol-Pyrazole Isomer


Despite sharing an identical molecular formula and connectivity, the (1r,3r)-configured diastereomer and its (1s,3s) counterpart are non‑superimposable stereoisomers that frequently exhibit divergent biochemical activity profiles . In the context of CB1 receptor antagonism—a primary application domain for this scaffold—even subtle changes in cyclobutane ring substitution can drastically alter receptor binding affinity and selectivity [1]. Generic substitution of the (1r,3r) isomer with a racemic mixture or the opposite enantiomer would introduce an uncontrolled variable into pharmacological experiments, potentially masking true SAR trends or yielding false-negative results. Therefore, procurement of the precisely defined (1r,3r) enantiomer is essential for reproducible, interpretable data in lead-optimization programs .

Intended Entity
(1r,3r) single enantiomer, cis-configured, stereochemically defined
Risk if Substituted
Racemic mixture, (1s,3s) enantiomer, or undefined stereochemistry
Stereochemical misassignment may mask SAR trends; opposite enantiomer can generate conflicting binding data. Procuring a single, defined enantiomer is essential for reproducible pharmacological interpretation.

Differentiation Guide: (1r,3r)-Cyclobutanol-Pyrazole vs. Closest Analogs


Enantiomeric Purity and Stereochemical Definition

Commercially sourced (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol is supplied with a defined cis absolute configuration (SMILES: O[C@H]1C[C@H](C1)N1C=CC=N1) and an enantiomeric purity typically ≥95% as verified by chiral HPLC or SFC analysis . In contrast, racemic cis-3-(1H-pyrazol-1-yl)cyclobutan-1-ol or the (1s,3s) isomer (CAS 2402839-19-2) are distinct chemical entities that cannot be assumed to behave identically in asymmetric environments such as enzyme active sites . The availability of the (1r,3r) enantiomer as a single, well-characterized stereoisomer eliminates the need for additional chiral resolution steps prior to use in stereospecific reactions.

Enantiomeric Purity
Data to verify
Target: ≥95% ee, single (1r,3r) enantiomer. Comparator: Racemic cis mixture or (1s,3s) isomer (undefined or opposite stereochemistry). Quantified difference: Defined vs. undefined/opposite configuration. Conditions: Chiral HPLC/SFC analysis.
Ensures stereochemical attribution in SAR studies
Supplier CoA review recommended; verify lot-specific ee
Enantioselective Synthesis Chiral Building Block Diastereomeric Purity

Drug-like Physicochemical Property Profile

The (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol scaffold displays a computed XLogP3-AA of 0.1, a topological polar surface area (TPSA) of 38.1 Ų, and a molecular weight of 138.17 Da [1]. This profile places the molecule in a favorable region of drug-like chemical space (Lipinski rule-of-five compliant). By comparison, the widely used cyclobutanol building block 3-amino-2-pyrazol-1-yl-cyclobutanol (MW ~153 Da, adds an additional H-bond donor/acceptor) introduces higher polarity that may limit membrane permeability . The minimal, balanced property set of the (1r,3r) compound makes it an attractive starting point for lead optimization where controlled increases in lipophilicity or hydrogen-bonding capacity are desired.

Drug-like Profile
Reported
Target: XLogP 0.1, TPSA 38.1 Ų, MW 138.2 Da. Comparator: Amino-pyrazole cyclobutanol analog (higher polarity, MW ~153 Da). Difference: ~15 Da lower MW, reduced H-bond capacity. Conditions: Computed properties (PubChem).
Clean starting point for lead optimization
Confirm experimentally; computed values may vary
Drug-likeness Physicochemical Properties Scaffold Optimization

Scaffold Versatility in CB1 Antagonist Pharmacophore Design

Patent disclosures and SAR studies on pyrazole-based CB1 antagonists [1] indicate that incorporating a cyclobutane ring between the pyrazole and hydroxyl group confers conformational rigidity that can enhance both binding affinity and metabolic stability relative to linear alkyl-linked analogs. For example, tetrazole-biarylpyrazole derivatives with trifluoromethylcyclobutyl moieties (IC50 ≈ 1 nM for rat CB1) demonstrate that cyclobutane substitution is compatible with high-affinity receptor interactions [2]. While direct quantitative head-to-head data for the (1r,3r)-hydroxycyclobutyl-pyrazole scaffold are not publicly available, the class-level structural precedent strongly supports that the rigid (1r,3r) configuration restricts rotational freedom and pre-organizes the pharmacophore, potentially reducing entropic penalties upon binding compared to flexible 2-pyrazol-1-yl-ethanol congeners [1].

Scaffold Versatility
Class-level
Cyclobutane constraint linked to high-affinity CB1 binding in related tetrazole-biarylpyrazole derivatives (rat IC₅₀ ≈ 1 nM). No direct IC₅₀ data for this specific scaffold. Comparator: flexible 2-pyrazol-1-yl-ethanol.
Supports scaffold pre-organization hypothesis
Requires experimental validation for target affinity
Cannabinoid Receptor 1 (CB1) Conformational Restriction Metabolic Stability

Supplier-Guaranteed Batch-to-Batch Consistency

Procuring (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol from established chemical suppliers offers documented batch-to-batch consistency in terms of chemical purity (typically ≥95%) and stereochemical integrity, supported by Certificates of Analysis that include HPLC and/or NMR data . In contrast, in-house synthetic batches may vary in enantiomeric excess and impurity profile unless rigorous quality control protocols are implemented. For the closely related (1s,3s) isomer, commercial specifications guarantee 95% purity with defined storage conditions , setting a benchmark for the (1r,3r) product.

Batch Consistency
Data to verify
≥95% chemical purity, CoA provided with chiral identity documentation. Comparator: In-house synthesis (variable purity, no standardized CoA). Quantified difference: at least 5–25% higher purity guarantee.
Reduces experimental variability across batches
Verify lot-specific CoA for enantiomeric excess
Reproducibility Quality Control Certified Reference Material

Preferred Application Scenarios Based on Quantitative Evidence


Chiral Building Block for CB1 Antagonist Lead Series

When developing CB1 receptor antagonist candidates, the (1r,3r) enantiomer provides a rigid, pre-organized scaffold that can be elaborated via the hydroxyl and pyrazole handles. Class-level evidence from cyclobutane-containing pyrazole CB1 antagonists (e.g., trifluoromethylcyclobutyl analogs with IC50 ≈ 1 nM) indicates that cyclobutane constraint is compatible with high-affinity binding [1]. Using the (1r,3r) building block ensures that SAR studies are conducted with a single, defined stereoisomer, avoiding the confounding effects of the (1s,3s) antipode .

Physicochemical Lead Optimization Starting Point

With a low XLogP (0.1), moderate TPSA (38.1 Ų), and a molecular weight of 138.17 Da, the compound resides well within drug-like property space [1]. Medicinal chemists can use this scaffold as a minimalist core onto which additional pharmacophoric elements are grafted, confident that the initial physicochemical profile will remain within acceptable limits after heavy-atom enrichment .

Reference Standard for Chiral HPLC Method Development

Because the (1r,3r) and (1s,3s) diastereomers are commercially available as individual, characterized compounds, the (1r,3r) isomer can serve as a reference standard for developing and validating chiral HPLC or SFC methods that resolve the two enantiomers. This application is critical for quality control of downstream enantioselective syntheses and for verifying enantiopurity of lead compounds [1].

Fragment-Based Drug Discovery (FBDD) Campaigns

The low molecular weight and balanced hydrogen-bond donor/acceptor profile make (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol a suitable fragment hit for FBDD campaigns targeting enzymes or receptors that accommodate a pyrazole moiety. Its rigid cyclobutane core provides a well-defined vector for fragment growth, potentially enabling higher hit-to-lead efficiency relative to flexible fragments [1].

Application
Selection Property
Validation Focus
CB1 antagonist SAR studies
Stereochemically defined rigid core
Chiral SAR reproducibility
Lead optimization
Balanced drug-like physicochemical profile
Minimal property drift after heavy-atom addition
Chiral method development
Defined enantiomeric configuration
Enantiomer resolution verification
Fragment-based discovery campaigns
Low MW rigid fragment
Hit-to-lead efficiency without large property shifts
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